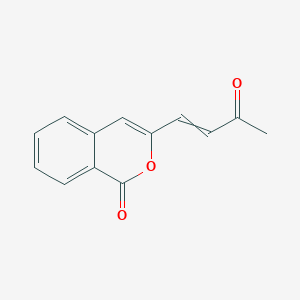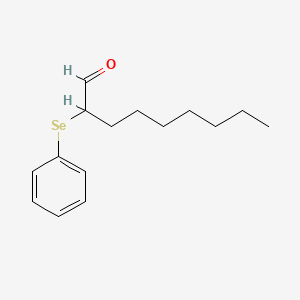
Nonanal, 2-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanal, 2-(phenylseleno)- is an organic compound characterized by the presence of a nonanal backbone with a phenylseleno group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 2-(phenylseleno)- typically involves the selenenylation of nonanal. One common method is the reaction of nonanal with N-(phenylseleno)phthalimide in the presence of a catalyst such as L-prolinamide. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction mixture is then treated with water and extracted with ethyl acetate to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for Nonanal, 2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanal, 2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and other oxidized derivatives.
Reduction: Nonanal or other reduced forms.
Substitution: Various substituted nonanal derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Nonanal, 2-(phenylseleno)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s known antioxidant properties.
Industry: Utilized in the synthesis of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Nonanal, 2-(phenylseleno)- involves its interaction with biological membranes and enzymes. The phenylseleno group can disrupt the integrity of cell membranes, leading to increased permeability and leakage of cellular contents. This disruption can inhibit the growth of microorganisms and fungi . Additionally, the compound may interact with specific enzymes, altering their activity and affecting various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanal: A simple aldehyde with a similar nonanal backbone but lacking the phenylseleno group.
2-Nonanone: A ketone with a similar carbon backbone but with a ketone functional group instead of an aldehyde.
Phenylselenylated Compounds: Other compounds with phenylseleno groups attached to different carbon backbones.
Uniqueness
Nonanal, 2-(phenylseleno)- is unique due to the presence of both the nonanal backbone and the phenylseleno group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
741719-87-9 |
|---|---|
Molekularformel |
C15H22OSe |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
2-phenylselanylnonanal |
InChI |
InChI=1S/C15H22OSe/c1-2-3-4-5-7-12-15(13-16)17-14-10-8-6-9-11-14/h6,8-11,13,15H,2-5,7,12H2,1H3 |
InChI-Schlüssel |
FKLJQFFEWHWVOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C=O)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


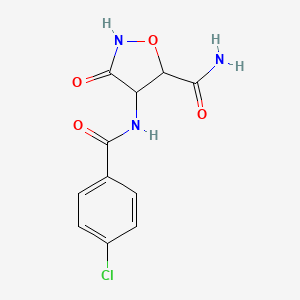
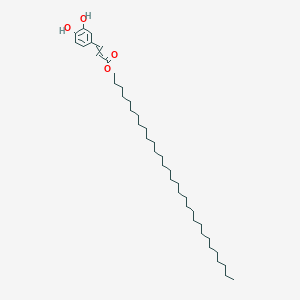
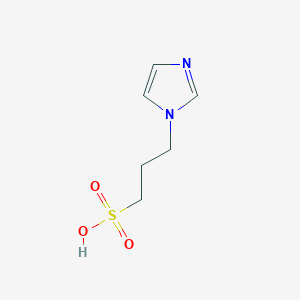
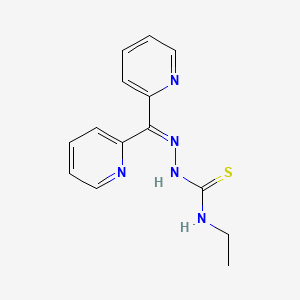
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
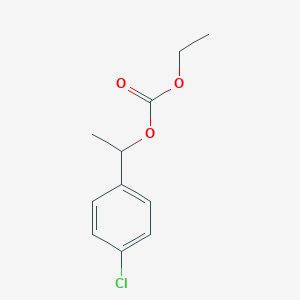
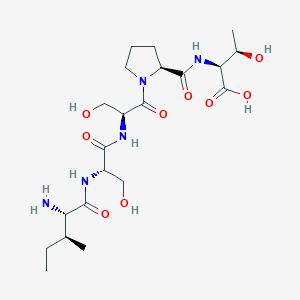
boranyl](/img/structure/B12539103.png)
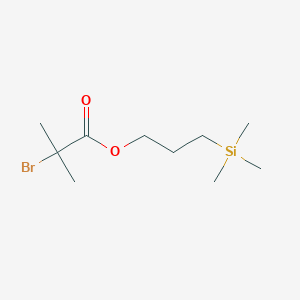
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)

